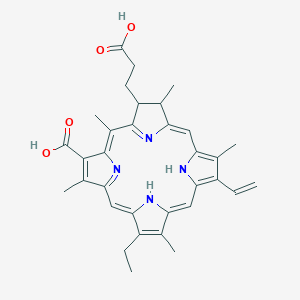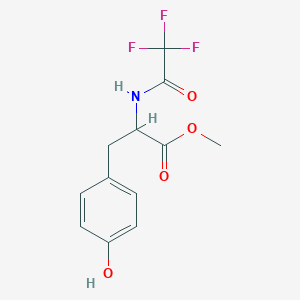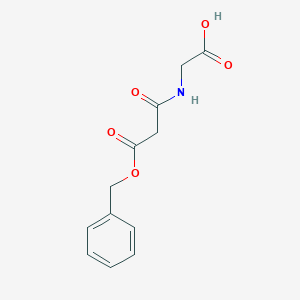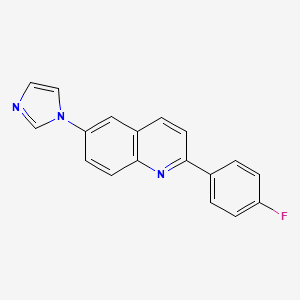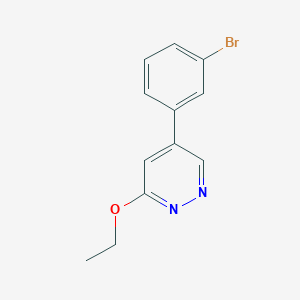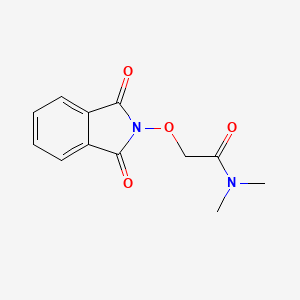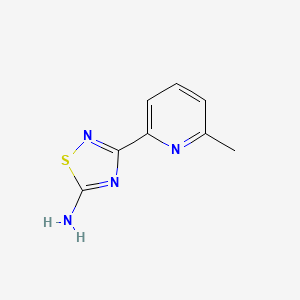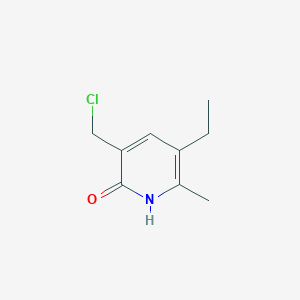
5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole is a compound belonging to the benzoxaborole family, which is known for its versatile applications in medicinal chemistry. Benzoxaboroles are characterized by their unique boron-containing structure, which imparts desirable physicochemical and drug-like properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-2-nitrophenol with boronic acid derivatives. The reaction is usually carried out in the presence of a catalyst, such as palladium, under an inert atmosphere. The reaction conditions often include elevated temperatures and the use of solvents like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-6-nitro-3H-2,1-benzoxaborole-1-one.
Reduction: Formation of 5-chloro-1-hydroxy-6-amino-3H-2,1-benzoxaborole.
Substitution: Formation of various substituted benzoxaboroles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its antifungal, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole involves its interaction with specific molecular targets. In antifungal applications, it inhibits the activity of aminoacyl-tRNA synthetase, an enzyme crucial for protein synthesis in fungi. This inhibition leads to the accumulation of mischarged tRNA, ultimately disrupting protein synthesis and causing fungal cell death . The compound’s boron atom plays a key role in its binding affinity and specificity towards the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
5-fluoro-1-hydroxy-3H-2,1-benzoxaborole: Known for its antifungal properties and used in the treatment of onychomycosis.
5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Similar structure but lacks the nitro group, affecting its reactivity and applications.
6-nitro-2,1-benzoxaborol-1(3H)-ol: Similar nitro group but different substitution pattern, leading to variations in biological activity.
Uniqueness
5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole stands out due to its unique combination of functional groups, which imparts distinct reactivity and biological activity. The presence of both chlorine and nitro groups enhances its potential as a versatile compound in medicinal chemistry .
Propiedades
Número CAS |
1285533-36-9 |
|---|---|
Fórmula molecular |
C7H5BClNO4 |
Peso molecular |
213.38 g/mol |
Nombre IUPAC |
5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C7H5BClNO4/c9-6-1-4-3-14-8(11)5(4)2-7(6)10(12)13/h1-2,11H,3H2 |
Clave InChI |
DHNMPDSDKYWDBV-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=CC(=C(C=C2CO1)Cl)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)
![Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)
